Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

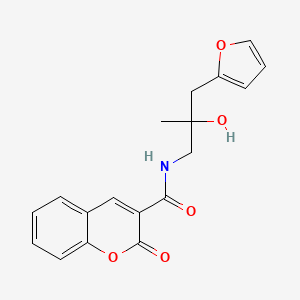

Lithium; (1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a chemical compound that has been widely studied for its biochemical and physiological effects. Lithium is a highly reactive metal that is commonly used in batteries, but its derivative, lithium carbonate, has been used for decades as a mood stabilizer in the treatment of bipolar disorder. The compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wissenschaftliche Forschungsanwendungen

Cyclopropene-Carbene Rearrangements

Research has explored the reaction of cyclopropenes with methyl lithium, leading to the formation of cyclopropanes. This is indicative of trapping intermediate carbenes, a fundamental process in organic synthesis and can provide insights into the reactivity and stability of various cyclopropane derivatives (Baird, Buxton, & Whitley, 1984).

Ionic Liquid Properties of Triazolate Lithium Salts

A study focused on the synthesis of a triethylene glycol-based 1,2,3-triazolate lithium salt exhibiting ionic liquid properties at room temperature. This research is relevant for the development of novel lithium salts with potential applications in electrolytes and other functional materials (Flachard et al., 2018).

Stability and Reactivity of Cyclopropene Derivatives

Investigations into the reaction of 2-bromo-1, 1, 2-trichloro-3, 3-dimethylcyclopropane with methyl lithium revealed insights into the stability and reactivity of cyclopropene derivatives. Such studies are crucial in understanding the properties of cyclopropane and cyclopropene compounds in various chemical environments (Baird & Hussain, 1989).

Asymmetric Synthesis Applications

The asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate was achieved using diester derivatives, involving key steps with lithium N-benzyl-N-alpha-methylbenzylamide. This research has implications for stereoselective synthesis in pharmaceuticals and fine chemicals (Urones et al., 2004).

Functionalized Silanes Preparation

Research on tris(trimethylsilyl)methyl-lithium reactions with various electrophiles has provided valuable insights into the preparation of functionalized silanes, a significant area in materials science and organic synthesis (Fleming & Floyd, 1981).

Lithium Chloride in Cancer Research

Lithium chloride's effects on human breast cancer cells were studied, focusing on its role in regulating cell survival and apoptosis. This is significant for understanding lithium's potential in cancer therapy and its mechanisms at a cellular level (Suganthi et al., 2012).

Photoluminescent Properties of Lead(II) Coordinated Polymers

A study on lead(II) coordinated polymers using asymmetric azoles carboxylate ligands, including their synthesis, structures, and fluorescence properties, provides insights into materials science, particularly in the field of luminescent materials (Li et al., 2021).

Eigenschaften

IUPAC Name |

lithium;(1R,2R)-2-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBWDSZTPAIDEI-TYSVMGFPSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NNC(=N1)C2CC2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC1=NNC(=N1)[C@@H]2C[C@H]2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)

![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2417722.png)

![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)

![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2417728.png)